7-Bromo-5-(2,2-difluoroethoxy)-1,3-benzoxazole
Description
7-Bromo-5-(2,2-difluoroethoxy)-1,3-benzoxazole is a halogenated benzoxazole derivative characterized by a bromine atom at position 7 and a 2,2-difluoroethoxy group at position 5 of the benzoxazole core. The benzoxazole scaffold is a bicyclic aromatic system with oxygen and nitrogen atoms in the 1,3-positions, conferring rigidity and electronic diversity.
Properties
Molecular Formula |
C9H6BrF2NO2 |
|---|---|
Molecular Weight |
278.05 g/mol |
IUPAC Name |
7-bromo-5-(2,2-difluoroethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C9H6BrF2NO2/c10-6-1-5(14-3-8(11)12)2-7-9(6)15-4-13-7/h1-2,4,8H,3H2 |
InChI Key |
BISWQXBKNHGZGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1N=CO2)Br)OCC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-(2,2-difluoroethoxy)-1,3-benzoxazole typically involves the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Introduction of the 2,2-Difluoroethoxy Group: The 2,2-difluoroethoxy group can be introduced via nucleophilic substitution reactions using appropriate reagents like 2,2-difluoroethanol and a suitable leaving group.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis, ensuring high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.
Reduction: Reduction reactions may lead to the removal of the bromine atom or reduction of other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products:
Oxidation: Oxidized derivatives of the benzoxazole core.
Reduction: Reduced forms of the compound, potentially without the bromine atom.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
7-Bromo-5-(2,2-difluoroethoxy)-1,3-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-tumor and anti-viral activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-Bromo-5-(2,2-difluoroethoxy)-1,3-benzoxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and difluoroethoxy groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzoxazole Derivatives
Compound A : 7-Bromo-5-(2,2,2-trifluoroethoxy)-1,3-benzoxazole (CAS: 1823625-08-6)
- Core : Benzoxazole
- Substituents : Bromine (C7), trifluoroethoxy (C5)
- Molecular Weight : 296.04 g/mol
- Key Differences : The trifluoroethoxy group increases electronegativity and lipophilicity compared to the difluoroethoxy group. This may enhance metabolic stability but reduce solubility.
Compound B : 7-Bromo-2-methyl-4-(dioxaborolan)benzo[d]oxazole (CAS: 2377607-31-1)
- Core : Benzoxazole
- Substituents : Bromine (C7), methyl (C2), boronate ester (C4)
- Key Differences: The boronate ester enables Suzuki-Miyaura cross-coupling reactions, making it a versatile intermediate in drug discovery.
Heterocycle Variations
Compound C: 7-Chloro-[4-amino acetic acid ethyl ester]-[2,1,3]-benzoxadiazole
- Core : Benzoxadiazole
- Substituents: Chlorine (C7), amino acetic acid ethyl ester
- Synthesis : Reflux with K₂CO₃ in DMF
- Key Differences : The benzoxadiazole core (with two nitrogen atoms) exhibits distinct electronic properties compared to benzoxazole. The ester group enhances solubility, and the compound has demonstrated antimicrobial activity .
Compound D : 3-(4-Bromophenyl)-5-(2-(difluoromethoxy)phenyl)isoxazole
- Core : Isoxazole
- Substituents : Bromophenyl (C3), difluoromethoxyphenyl (C5)
- Molecular Weight : ~365.9 g/mol (calculated)
- Key Differences : The isoxazole core is more electron-deficient than benzoxazole. Bulky substituents may favor π-π stacking in target binding, as seen in structure-activity relationship (SAR) studies .
Halogen and Functional Group Variations
Compound E : 2-Bromo-7-fluoro-4-methylbenzothiazole (CAS: 1019108-45-2)
- Core : Benzothiazole
- Substituents : Bromine (C2), fluorine (C7), methyl (C4)
- Safety data highlight the need for careful handling due to toxicity risks .
Compound F : 7-Bromo-5-methylindoline-2,3-dione
- Core : Indoline-dione
- Substituents : Bromine (C7), methyl (C5)
- Key Differences : The indoline-dione core introduces ketone functionalities, which may participate in hydrogen bonding. Methyl groups reduce steric demand compared to alkoxy substituents .
Comparative Data Table
Key Observations
- Substituent Effects : Fluorinated alkoxy groups (e.g., difluoroethoxy vs. trifluoroethoxy) modulate lipophilicity and metabolic stability. Bromine enhances halogen bonding in target interactions.
- Core Heterocycles : Benzoxazole offers a balance of rigidity and electronic diversity, while benzothiazole and isoxazole cores provide distinct electronic profiles for specialized applications.
- Synthetic Accessibility : Benzoxazoles are typically synthesized via cyclization or substitution reactions, whereas benzoxadiazoles require multi-step protocols with reflux conditions .
Biological Activity
7-Bromo-5-(2,2-difluoroethoxy)-1,3-benzoxazole is a compound belonging to the benzoxazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antifungal properties, cytotoxic effects against cancer cells, and potential as an enzyme inhibitor.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H8BrF2N
- Molecular Weight : 263.08 g/mol
This compound features a bromine atom and a difluoroethoxy group that may influence its biological activity.
Antifungal Activity
Recent studies have highlighted the antifungal properties of various benzoxazole derivatives. Specifically, benzoxazoles have shown significant in vitro activity against Candida species. For instance:
- Minimum Inhibitory Concentration (MIC) : The MIC values for certain benzoxazole derivatives were reported as low as 4 µg/mL against resistant strains of Candida albicans .
- Mechanism of Action : The antifungal action is believed to be associated with alterations in ergosterol biosynthesis and membrane integrity. Treatment with benzoxazoles resulted in a statistically significant reduction in ergosterol content in fungal cells .
Table 1: Antifungal Activity of Benzoxazole Derivatives
| Compound | MIC (µg/mL) | Effect on Ergosterol Content |
|---|---|---|
| This compound | 4 | Decreased by 1.3-fold |
| Other Benzoxazole Derivatives | 16 | Decreased by 1.9-fold |
Cytotoxic Effects
Benzoxazole derivatives have also been investigated for their cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), HCT116 (colorectal cancer).
- Findings : Compounds exhibited IC50 values indicating potent cytotoxicity. For example, some derivatives showed IC50 values below 10 µM against MCF-7 cells .
Table 2: Cytotoxicity of Benzoxazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | <10 |
| Other Benzoxazole Derivatives | A549 | <15 |
| Other Benzoxazole Derivatives | HCT116 | <20 |
Enzyme Inhibition
The potential of benzoxazoles as enzyme inhibitors has also been explored:
- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) : Several derivatives demonstrated competitive inhibition with IC50 values comparable to standard drugs like Donepezil .
- Significant Activity : Certain analogues showed IC50 values for AChE as low as 6.40 µM, indicating their potential for treating neurodegenerative diseases .
Table 3: Enzyme Inhibition Potency
| Compound | Enzyme Type | IC50 (µM) |
|---|---|---|
| This compound | AChE | 6.40 |
| Other Benzoxazole Derivatives | BuChE | 7.20 |
Case Studies
Several case studies have documented the efficacy of benzoxazoles in clinical settings:
- Study on Antifungal Resistance : A clinical study demonstrated that benzoxazole derivatives could effectively combat azole-resistant Candida strains, highlighting their therapeutic potential .
- Cancer Treatment Trials : In vitro studies indicated that certain benzoxazoles could induce apoptosis in cancer cells through mitochondrial dysfunction and membrane disruption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
